molecular formula C16H14ClFO3 B1393930 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-13-7

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393930
CAS No.: 1160251-13-7
M. Wt: 308.73 g/mol
InChI Key: NLFPCILIVWVYMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde, which is then oxidized to the corresponding acid. The final step involves the conversion of the acid to the benzoyl chloride using thionyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols and Aldehydes: Resulting from reduction reactions.

    Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various chemical syntheses and biological assays. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Uniqueness

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)6-7-14(15)21-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPCILIVWVYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220962
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-13-7
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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